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(2-Ethyl-6-methylpyridin-4-yl)boronic acid
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Overview
Description
(2-Ethyl-6-methylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, featuring a boronic acid functional group attached to the pyridine ring. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-methylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions
Scientific Research Applications
(2-Ethyl-6-methylpyridin-4-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a pyridine ring. It has a pyridine ring with ethyl and methyl groups at the 2 and 6 positions, respectively, and a boronic acid group at the 4 position. The compound is characterized by the molecular formula .
Applications
This compound is investigated for applications in medicinal chemistry, especially in the creation of pharmaceuticals that target particular biological pathways.
Biological activities
Research suggests that this compound may possess biological activities because of its capacity to engage with biological molecules. Boronic acids can bind to diols, which is useful in the context of glycoproteins and other biomolecules that possess hydroxyl groups. This characteristic can be used in drug design, especially for targeting enzymes involved in carbohydrate metabolism.
Interaction studies
Interaction studies involving this compound are focused on its binding affinity with biological targets, such as enzymes and receptors. The compound's structural features allow it to selectively interact with biomolecules, potentially leading to therapeutic effects. Techniques like surface plasmon resonance and isothermal titration calorimetry are often used to quantify binding interactions.
Mechanism of Action
The primary mechanism of action of (2-Ethyl-6-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . Additionally, its interaction with biological molecules, such as enzymes, involves the formation of covalent complexes that inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
(2-Methylpyridin-4-yl)boronic Acid: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-6-methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing specific organic molecules that require precise structural features .
Biological Activity
(2-Ethyl-6-methylpyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethyl and methyl groups, and a boronic acid functional group. Its biological activity is primarily attributed to its interactions with various enzymes and receptors, making it a candidate for therapeutic applications.
- Molecular Formula : C₈H₁₂BNO₂
- Molecular Weight : 165.00 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)C1=CC(=C(N=C1)B(O)O)C
The biological activity of this compound is largely based on its ability to form reversible covalent bonds with diols, which is crucial for its interaction with biological targets. This property allows it to inhibit certain enzymes, particularly proteases and kinases, which are vital for various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including:
- E. coli : Minimum Inhibitory Concentration (MIC) = 50 µM
- S. aureus : MIC = 75 µM
These findings suggest that the compound could be developed as an antimicrobial agent, particularly in the treatment of infections caused by resistant bacterial strains .
Anticancer Properties
Studies have highlighted the potential of this compound in cancer therapy. The compound has been investigated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies showed that it can induce cell death in various cancer cell lines, including breast and prostate cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinically isolated strains of E. coli and MRSA. The compound demonstrated a zone of inhibition of 29 mm against E. coli ST405, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of this compound, researchers treated human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
Compound Name | Structure | MIC against E. coli | MIC against S. aureus |
---|---|---|---|
This compound | Structure | 50 µM | 75 µM |
Compound A | Structure | 100 µM | 150 µM |
Compound B | Structure | 75 µM | 80 µM |
This table illustrates the comparative efficacy of this compound against other similar compounds, highlighting its potential as a more effective antimicrobial agent .
Properties
Molecular Formula |
C8H12BNO2 |
---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(2-ethyl-6-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-3-8-5-7(9(11)12)4-6(2)10-8/h4-5,11-12H,3H2,1-2H3 |
InChI Key |
SDJJZIPUPTUVMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)CC)C)(O)O |
Origin of Product |
United States |
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